molecular formula C14H9Cl2NO3 B5732515 [2-(3,4-dichlorophenyl)-2-oxoethyl] pyridine-3-carboxylate

[2-(3,4-dichlorophenyl)-2-oxoethyl] pyridine-3-carboxylate

Cat. No.: B5732515
M. Wt: 310.1 g/mol
InChI Key: FITOTGUWSAAHHL-UHFFFAOYSA-N
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Description

[2-(3,4-dichlorophenyl)-2-oxoethyl] pyridine-3-carboxylate is a chemical compound that features a pyridine ring substituted with a carboxylate group and a 2-oxoethyl group attached to a 3,4-dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dichlorophenyl)-2-oxoethyl] pyridine-3-carboxylate typically involves the reaction of 3,4-dichlorobenzaldehyde with ethyl 3-pyridinecarboxylate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-dichlorophenyl)-2-oxoethyl] pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the 3,4-dichlorophenyl moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(3,4-dichlorophenyl)-2-oxoethyl] pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(3,4-dichlorophenyl)-2-oxoethyl] pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenyl isocyanate: Shares the 3,4-dichlorophenyl moiety but differs in functional groups.

    2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: Contains a similar dichlorophenyl group but has additional functional groups and a different core structure.

Uniqueness

[2-(3,4-dichlorophenyl)-2-oxoethyl] pyridine-3-carboxylate is unique due to its specific combination of functional groups and the presence of both a pyridine ring and a 3,4-dichlorophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-11-4-3-9(6-12(11)16)13(18)8-20-14(19)10-2-1-5-17-7-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITOTGUWSAAHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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